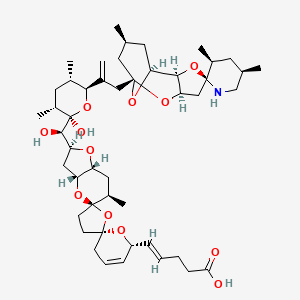
CID 11285911
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azaspiracid is an azaspiro compound.
常见问题
Basic Research Questions
Q. How to formulate a research question for studying CID 11285911's biochemical properties?
- Methodology :
Use the PICOT framework to structure the question: define the Population/Problem (e.g., biological systems affected by this compound), Intervention/Indicator (e.g., dosage or exposure conditions), Comparison (control groups or alternative compounds), Outcome (specific biochemical effects), and Timeframe (duration of study) .
Apply the FINER criteria to ensure the question is Feasible (resource-appropriate), Interesting (novelty in biochemical pathways), Novel (addresses gaps in existing literature), Ethical , and Relevant to chemical research .
Refine specificity by narrowing scope (e.g., "How does this compound inhibit Enzyme X in E. coli over 24-hour exposure?") .
Q. What are the key components of a robust experimental design for characterizing this compound?
- Methodology :
Define variables : Independent (e.g., temperature, concentration), dependent (e.g., reaction rate, solubility), and controlled variables (e.g., pH, solvent) .
Select instrumentation (e.g., HPLC for purity analysis, NMR for structural confirmation) and validate methods using established protocols .
Include replication (trials for statistical validity) and controls (positive/negative controls for comparative analysis) .
Predefine data analysis methods (e.g., regression models for dose-response curves) to avoid post-hoc bias .
Q. How to conduct a systematic literature review to identify knowledge gaps about this compound?
- Methodology :
Use Boolean search operators in databases (e.g., PubMed, SciFinder) with terms like "this compound AND toxicity" and filter by publication date .

Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and categorize findings into themes (e.g., synthesis methods, biological activity) .
Map gaps using tools like PRISMA flow diagrams to highlight understudied areas (e.g., long-term environmental impacts) .
Advanced Research Questions
Q. How to address contradictions in experimental data when analyzing this compound's reactivity under varying conditions?
- Methodology :
Apply principal contradiction analysis : Identify the dominant factor (e.g., temperature vs. catalyst presence) influencing discrepancies and test its role in controlled follow-up experiments .
Use triangulation by cross-validating results with alternative methods (e.g., computational simulations via DFT for reaction mechanisms) .
Document confounding variables (e.g., impurities, instrument calibration drift) and statistically adjust results using ANOVA or multivariate regression .
Q. What methodologies integrate computational models with experimental studies of this compound?
- Methodology :
Combine QSAR models (Quantitative Structure-Activity Relationships) to predict bioactivity, then validate predictions in vitro (e.g., enzyme inhibition assays) .
Use molecular docking simulations to screen this compound's binding affinity with target proteins, prioritizing high-score candidates for synthesis .
Leverage machine learning pipelines to analyze high-throughput screening data, identifying patterns in toxicity or efficacy .
Q. How to design interdisciplinary research for this compound derivatives combining synthesis and bioactivity assessment?
- Methodology :
Adopt a convergent design : Chemists synthesize derivatives (e.g., halogenated analogs), while biologists test antimicrobial activity in parallel workflows .
Implement Design of Experiments (DoE) to optimize reaction conditions (e.g., solvent, catalyst) and bioassay parameters (e.g., cell line selection) .
Use mixed-methods analysis : Qualitative data (e.g., crystallography images) contextualize quantitative results (e.g., IC50 values) .
Q. Methodological Best Practices
- Data Integrity : Ensure reproducibility by detailing protocols in supplementary materials (e.g., step-by-step synthesis, raw spectral data) .
- Ethical Compliance : Address safety protocols (e.g., fume hood use) and ethical approvals (e.g., animal testing guidelines) in the "Materials and Methods" section .
- Interdisciplinary Collaboration : Define roles (e.g., synthetic chemist vs. computational biologist) and milestones in project charters to align team objectives .
属性
分子式 |
C47H71NO12 |
|---|---|
分子量 |
842.1 g/mol |
InChI |
InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-12,26-28,30-38,40-42,48,51-52H,4,9,13-25H2,1-3,5-7H3,(H,49,50)/b11-8+/t26-,27+,28-,30-,31+,32+,33+,34+,35+,36-,37-,38+,40-,41+,42+,43-,44+,45-,46+,47+/m0/s1 |
InChI 键 |
BVZWTQCTAVYACS-UGLFOIIFSA-N |
SMILES |
CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC=CC(O9)C=CCCC(=O)O)C)O)O)C)C |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3[C@@H](C[C@]4(O3)[C@H](C[C@H](CN4)C)C)O[C@@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@@H]([C@@H]6C[C@@H]7[C@H](O6)C[C@H]([C@@]8(O7)CC[C@@]9(O8)CC=C[C@H](O9)/C=C/CCC(=O)O)C)O)O)C)C |
规范 SMILES |
CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC=CC(O9)C=CCCC(=O)O)C)O)O)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















